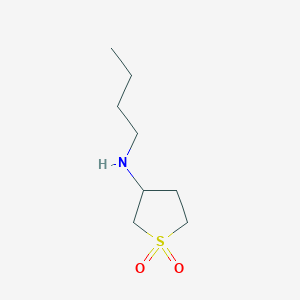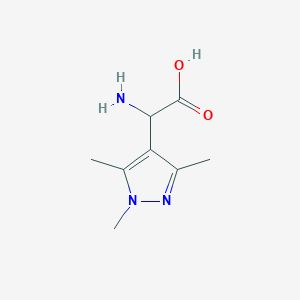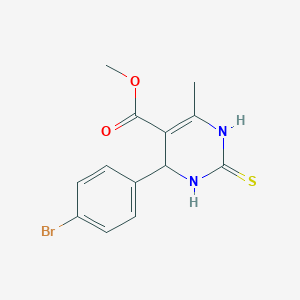
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as compound X, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been explored for their inhibitory activity against human carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and pH regulation. Compounds with chlorinated benzenesulfonamide moieties have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential utility in developing selective inhibitors for therapeutic purposes (Balandis et al., 2020).
Antimicrobial and Antiviral Activity
Methylbenzenesulfonamide derivatives have been investigated for their antimicrobial properties, with specific compounds showing promise as targeting agents in the prevention of HIV-1 infection (Cheng De-ju, 2015). This suggests that benzenesulfonamide compounds could be useful in developing new antiviral and antibacterial agents.
Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been studied for their ligand properties in metal coordination, highlighting their potential application in the synthesis of complex molecular structures for material science or catalysis applications (Jacobs et al., 2013).
Antimalarial Activity
Research into pyrazolopyridine-sulfonamide derivatives has uncovered compounds with significant in vitro activity against the chloroquine-resistant clone of Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential of benzenesulfonamide derivatives in contributing to the development of new antimalarial drugs (Silva et al., 2016).
Catalysis and Synthetic Applications
Benzenesulfonamides have also been utilized in catalytic processes and synthetic chemistry, such as in the transfer hydrogenation of ketones, indicating their versatility in facilitating various chemical reactions (Ruff et al., 2016).
properties
IUPAC Name |
2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIHQREDDWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

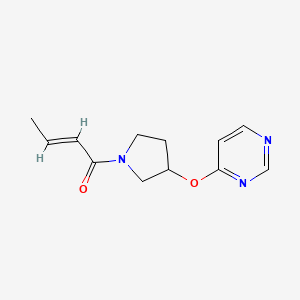
![Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2860963.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)
![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)

![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)
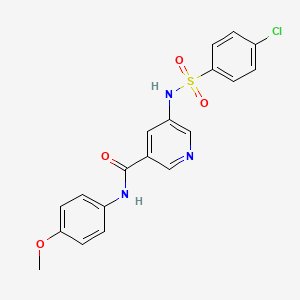
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
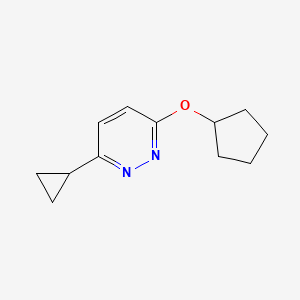
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
